2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate involves several key steps. Starting with 2-amino-4-nitrophenol, which is acylated with palmitoyl chloride to yield the hexadecananilide. This intermediate then reacts with beta-bromoethylphosphoryldichloride to form the phosphate, which is further quaternized with trimethylamine to produce the title compound (Gal & Fash, 1976).
Molecular Structure Analysis
The molecular structure of similar nitrophenyl compounds has been analyzed through X-ray diffraction methods. These studies reveal the conformation and bonding patterns within the molecules, contributing to our understanding of their reactivity and interactions with other molecules. For example, hydrogen-bonded dimers and chains of rings built from hydrogen bonds have been observed in related structures, highlighting the potential for complex interactions in biological systems (Quiroga et al., 2010).
Chemical Reactions and Properties
Reactions involving compounds similar to 2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate, such as hypobromite ion reactions with nerve and blister agent simulants, demonstrate the reactivity of these types of compounds. These reactions are significant for understanding the chemical behavior and potential applications of the compound in decontamination processes (Simanenko et al., 2004).
Physical Properties Analysis
The physical properties of similar nitrophenyl compounds, such as their solubility, melting points, and crystal structures, have been studied extensively. These properties are crucial for predicting the behavior of the compound under various conditions and for its application in different fields. For example, the crystal structure of disodium 4-nitrophenylphosphate hexahydrate has been determined, providing insights into its stability and reactivity (Zimmerman et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific enzymes or other chemical agents, are of particular interest. Studies on similar compounds, like the hydrolysis of p-nitrophenyl esters in mixtures of water and fluorous solvents, provide valuable information on the chemical behavior of these compounds. Understanding these properties is essential for their application in chemical synthesis, biological studies, and industrial processes (Zhu & Ford, 2009).
properties
IUPAC Name |
2-bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40BrN2O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(28)26-22-20-21(27(29)30)16-17-23(22)34-35(31,32)33-19-18-25/h16-17,20H,2-15,18-19H2,1H3,(H,26,28)(H,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGFCHRQPORIQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OP(=O)(O)OCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40BrN2O7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401304 |
Source
|
Record name | 2-bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate | |
CAS RN |
60301-90-8 |
Source
|
Record name | 2-bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.